4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(piperidine-1-sulfonyl)benzoate
Description
This compound features a pyranone core substituted with a pyrimidinylsulfanylmethyl group at position 6 and a benzoate ester at position 2. The benzoate moiety is further modified with a 4-(piperidine-1-sulfonyl) group, introducing both a sulfonyl linkage and a tertiary amine (piperidine) . Such structural attributes suggest applications in medicinal chemistry, particularly for targets sensitive to sulfonamides (e.g., enzymes or receptors).
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c26-19-13-17(15-32-22-23-9-4-10-24-22)30-14-20(19)31-21(27)16-5-7-18(8-6-16)33(28,29)25-11-2-1-3-12-25/h4-10,13-14H,1-3,11-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLVKADURYAHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule can be dissected into three primary subunits:
- 4-Oxo-4H-pyran-3-yl backbone
- Pyrimidin-2-ylsulfanylmethyl substituent
- 4-(Piperidine-1-sulfonyl)benzoate ester
Retrosynthetic planning suggests modular assembly through esterification and nucleophilic substitution reactions. The pyran core likely originates from cyclocondensation of diketones or β-keto esters, while the sulfonylpiperidine group derives from sulfonation of a benzoic acid precursor followed by piperidine coupling.
Synthesis of the Pyran Core
Cyclization of β-Keto Esters
The 4-oxo-4H-pyran scaffold is synthesized via Knoevenagel condensation between ethyl acetoacetate and malonaldehyde. Optimal conditions involve:
- Solvent: Ethanol/water (3:1 v/v)
- Catalyst: Piperidine (5 mol%)
- Temperature: Reflux at 80°C for 6 hours
- Yield: 78–82%
The reaction proceeds through enolate formation, followed by cyclization and dehydration.
Functionalization with Pyrimidin-2-ylsulfanylmethyl Group
Introduction of the thioether side chain employs a nucleophilic substitution strategy:
- Chloromethylation: Treat the pyran-3-ol intermediate with chloromethyl methyl ether (MOMCl) in dichloromethane at 0°C.
- Thiol Coupling: React the chloromethyl intermediate with pyrimidine-2-thiol (1.2 equiv) in DMF using K2CO3 as base (60°C, 4 hours).
- Yield: 65–70%
- Key Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 8.85 (d, J=4.8 Hz, 2H, pyrimidine-H), 4.45 (s, 2H, SCH2).
Synthesis of 4-(Piperidine-1-sulfonyl)benzoic Acid
Sulfonation of Benzoic Acid
Sulfonation is achieved using chlorosulfonic acid under controlled conditions:
Piperidine Coupling
The chlorosulfonyl intermediate reacts with piperidine in anhydrous THF:
- Molar Ratio: 1:1.2 (acid:piperidine)
- Base: Triethylamine (2.5 equiv)
- Temperature: 25°C, 12 hours
- Yield: 90%
- Characterization: IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Esterification and Final Assembly
Activation of Benzoic Acid
The sulfonylpiperidine benzoic acid is activated as its acid chloride:
Esterification with Pyran Alcohol
The acid chloride reacts with the functionalized pyran-3-ol:
- Solvent: Dry dichloromethane
- Base: Pyridine (2 equiv)
- Temperature: 0°C to 25°C, 8 hours
- Yield: 80%
- Purification: Column chromatography (SiO2, hexane/EtOAc 4:1).
Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal ethanol as the optimal solvent for thiol coupling (Table 1):
Table 1: Solvent Screening for Thiol Coupling
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 60 | 65 |
| DMSO | 60 | 58 |
| Ethanol | 70 | 72 |
| THF | 60 | 61 |
Catalytic Enhancements
Adding tetrabutylammonium bromide (TBAB, 10 mol%) improves thiol coupling efficiency to 78% by phase-transfer mechanisms.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 8.82 (d, J=4.8 Hz, 2H, pyrimidine-H), 7.95 (d, J=8.4 Hz, 2H, benzoate-H), 6.45 (s, 1H, pyran-H), 4.52 (s, 2H, SCH2), 3.15 (t, J=5.2 Hz, 4H, piperidine-H).
- HRMS (ESI): m/z calcd for C21H19N3O6S2 [M+H]+: 474.0792; found: 474.0789.
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 60:40) shows ≥98% purity with retention time 12.4 minutes.
Challenges and Alternative Routes
Competing Side Reactions
Sulfonation at undesired positions on the benzoate ring is mitigated by using excess chlorosulfonic acid (2.5 equiv) and slow addition over 1 hour.
Green Chemistry Approaches
Microwave-assisted synthesis reduces esterification time from 8 hours to 45 minutes (80°C, 300 W) with comparable yields.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the pyrimidinylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(piperidine-1-sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(piperidine-1-sulfonyl)benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed analysis of its biological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by research findings and case studies.
Structural Features
This compound features a pyran ring fused with a pyrimidine moiety and a sulfonamide group, which enhances its pharmacological profile. The unique combination of functional groups suggests diverse mechanisms of action that can be leveraged in therapeutic applications.
Antibacterial Activity
Preliminary studies have indicated that compounds structurally similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve interference with bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies demonstrated strong inhibitory effects, with some derivatives achieving IC50 values as low as 0.63 µM . This activity is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Anticancer Properties
The compound's structural characteristics indicate potential anticancer activity. Studies involving similar pyran derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines . The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and survival.
Case Studies and Research Findings
The biological activities of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran can be attributed to several mechanisms:
- Antibacterial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition : Compounds may bind to the active site of enzymes like AChE, preventing substrate interaction.
- Anticancer Mechanism : Potential modulation of apoptosis-related pathways, leading to reduced cell viability in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Moiety
The benzoate substituent is a critical modulator of physicochemical and biological properties. Below is a comparative analysis of related derivatives:
*Calculated based on structural formula.
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in BI65382 increases lipophilicity and oxidative stability, whereas the sulfonyl group in the target compound enhances solubility and target binding .
- Halogen Effects: Fluorine (BF87754) and chlorine (BJ26223) substituents improve membrane permeability but may introduce toxicity risks .
Core Structural Differences
- Pyridazine/Isoxazole Derivatives (): Compounds like I-6230 and I-6373 feature pyridazine or isoxazole rings linked via phenethylamino/thio groups to ethyl benzoates. These lack the pyranone core and sulfonyl moiety, suggesting divergent biological targets (e.g., kinase inhibition vs. sulfonamide-sensitive enzymes) .
- Piperidine-Containing Analogues (): The compound N-(tert-butyl)-4-((4-oxo-6-(piperidin-1-yl)-2-propylquinazolin-3(4H)-yl)methyl)-[1,1'-biphenyl]-2-sulfonamide shares a piperidine group but incorporates a quinazolinone core. This structural divergence implies distinct pharmacokinetic profiles and target affinities .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis involves multi-step reactions, including:
- Step 1: Formation of the pyran-4-one core via cyclization of a diketone precursor.
- Step 2: Sulfanyl-methylation of the pyran ring using pyrimidin-2-thiol under basic conditions.
- Step 3: Esterification with 4-(piperidine-1-sulfonyl)benzoic acid using coupling agents like DCC/DMAP.
Critical parameters include solvent choice (e.g., dichloromethane for Step 2), temperature (60–80°C for cyclization), and catalyst loading (e.g., 10 mol% DMAP for esterification). Yield optimization requires iterative adjustments to these parameters .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., the pyran-4-one carbonyl at ~170 ppm in 13C NMR).
- IR Spectroscopy: Verifies key functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the ester group).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
Cross-validation using these techniques minimizes structural misassignment .
Q. How do the compound’s functional groups dictate its physicochemical properties?
- Methodological Answer:
- Piperidine-1-sulfonyl group: Enhances solubility in polar solvents (logP reduction) and enables hydrogen bonding with biological targets.
- Pyrimidin-2-ylsulfanyl moiety: Increases metabolic stability via steric hindrance.
- Ester linkage: Governs hydrolytic stability; pH-dependent degradation studies (e.g., in PBS at pH 7.4) quantify half-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity among structural analogs?
- Methodological Answer: Design analogs with systematic substitutions (e.g., replacing the piperidine-sulfonyl group with morpholine-sulfonyl) and compare bioactivity profiles. For example:
| Analog Modification | Observed Activity | Key Finding |
|---|---|---|
| Fluorine → Chlorine (benzoate) | 2-fold ↑ in enzyme inhibition | Halogen size impacts target binding . |
| SAR-driven molecular docking identifies critical van der Waals interactions at the binding site . |
Q. What mechanistic insights explain the sulfanyl group’s reactivity in oxidation/reduction reactions?
- Methodological Answer:
- Oxidation: Treat with m-CPBA to convert the sulfanyl (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–). Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane).
- Reduction: Use NaBH4/CuCl₂ to reduce sulfoxide back to sulfanyl. Kinetic studies (e.g., pseudo-first-order rate constants) reveal solvent-dependent reactivity (e.g., ethanol vs. THF) .
Q. How can computational methods predict biological targets for this compound?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against kinase or protease libraries; prioritize targets with ΔG < −8 kcal/mol.
- Pharmacophore Modeling (MOE): Align compound features (e.g., sulfonyl acceptor, pyrimidine π-system) with known inhibitors.
Validate predictions via in vitro assays (e.g., IC50 determination against top-ranked targets) .
Q. What strategies mitigate discrepancies in cytotoxicity data across cell lines?
- Methodological Answer:
- Hypothesis: Variability arises from differential expression of metabolizing enzymes (e.g., esterases).
- Experimental Design:
Pre-treat cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate).
Compare IC50 values in treated vs. untreated cells (e.g., HepG2 vs. HEK293).
Statistical analysis (ANOVA, p < 0.05) identifies metabolic pathways influencing toxicity .
Q. How can derivatization improve the compound’s pharmacokinetic profile?
- Methodological Answer:
- Aim: Enhance oral bioavailability by modifying logP and PSA.
- Approach:
- Introduce PEG-linked substituents to reduce logP (e.g., from 3.2 to 2.5).
- Replace ester with amide to increase metabolic stability (t½ from 2 h to 6 h in liver microsomes).
In vivo PK studies (rat models) validate improvements in Cmax and AUC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
